molecular formula C16H21FN2O2 B7175634 N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide

Cat. No.: B7175634
M. Wt: 292.35 g/mol
InChI Key: KWRWFXDDZDKHKX-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyrrolidinone ring, and a methylpentanamide moiety, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-3-6-11(2)15(20)18-13-9-10-19(16(13)21)14-8-5-4-7-12(14)17/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRWFXDDZDKHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1CCN(C1=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide typically involves multiple steps, starting from readily available precursors. One common route begins with the preparation of 2-fluoroacetophenone, which is then subjected to a series of reactions including bromination, condensation, and hydrogenation to form the desired product . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as recrystallization . The choice of catalysts and solvents is also crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the pyrrolidinone ring and methylpentanamide moiety contribute to its versatility in various applications .

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